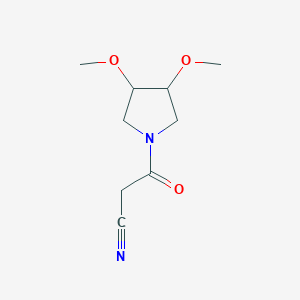

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(3,4-dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFHBZZMXLXWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions are primarily due to the compound’s structural similarity to natural substrates, allowing it to bind to the active sites of these enzymes and inhibit their activity. Additionally, this compound can interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to modulate neurotransmitter release and uptake, affecting cell signaling pathways and synaptic transmission. It can also influence gene expression by altering the activity of transcription factors and other regulatory proteins. In non-neuronal cells, this compound may impact cellular metabolism by inhibiting key enzymes involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective reactions, leading to altered metabolic flux and accumulation of specific metabolites. Additionally, this compound can interact with receptors and transporters on the cell membrane, modulating signal transduction pathways and influencing cellular responses. Changes in gene expression may also occur as a result of these interactions, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but degradation can occur under extreme conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. These effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress. Threshold effects have been observed, where a certain dose level must be reached before significant biological effects are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO and COMT. These interactions can lead to the inhibition of neurotransmitter degradation and the accumulation of specific metabolites. Additionally, this compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can further interact with cellular pathways. The overall impact on metabolic flux and metabolite levels depends on the concentration and duration of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach various cellular compartments. Once inside the cell, it may bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. These interactions can influence the compound’s localization and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm, nucleus, and various organelles, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications may direct the compound to specific compartments, where it can interact with target biomolecules and exert its effects. The localization within specific subcellular regions can also impact the compound’s stability and degradation.

Biological Activity

3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The compound has the following chemical formula:

- Molecular Formula : C10H14N2O3

- Molecular Weight : 198.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanism involves:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : Research has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against A549 lung cancer cells, suggesting moderate effectiveness in inhibiting tumor growth .

Antioxidant Properties

The compound has also shown promising antioxidant activity:

- Radical Scavenging Assays : In vitro assays indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Neurological Effects

Given its structural similarity to known psychoactive compounds, there is potential for neuroprotective effects:

- Neurotransmitter Interaction : Preliminary studies suggest that it may influence dopamine and serotonin pathways, which could have implications for treating mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Molecular Formula | IC50 (µM) | Primary Activity |

|---|---|---|---|

| This compound | C10H14N2O3 | 15 | Anticancer |

| 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile | C11H18N2O3 | 20 | Antioxidant |

| 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile | C11H14FN2O | 25 | Neuroactive |

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. Researchers administered varying doses to mice bearing A549 tumors. The results indicated a dose-dependent reduction in tumor size, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 3-oxopropanenitrile derivatives, where variations in the nitrogen-containing ring (e.g., pyrrolidine, piperidine) and substituents (e.g., methoxy, fluoro, aryl) modulate physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 3-Oxopropanenitrile Derivatives

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The dimethoxy groups in the target compound enhance water solubility compared to non-polar substituents (e.g., trifluoromethyl in ). This property is critical for oral bioavailability in kinase inhibitors.

- Target Specificity :

- JAK Inhibition (Target Compound) : Methoxy groups may engage in hydrogen bonding with kinase active sites, improving binding affinity .

- EGFR Inhibition (6a) : The pyrazolopyrimidine moiety provides a planar structure for intercalation into kinase domains, while the piperidine ring offers conformational flexibility .

- Metabolic Stability : Methoxy groups are generally more metabolically stable than nitro groups (e.g., in ), which are prone to reduction in vivo.

Challenges and Limitations

- Discontinued Derivatives : Fluorinated piperidine derivatives () were discontinued, possibly due to toxicity or instability, underscoring the importance of substituent choice .

Preparation Methods

General Synthetic Strategy

The preparation of 3-(3,4-Dimethoxypyrrolidin-1-yl)-3-oxopropanenitrile typically involves:

- Formation of the pyrrolidine ring with 3,4-dimethoxy substitution

- Introduction of the 3-oxopropanenitrile side chain via nucleophilic substitution or condensation

- Purification and characterization of the final compound

The key synthetic challenge lies in selectively functionalizing the pyrrolidine nitrogen with the oxopropanenitrile group while maintaining the integrity of the methoxy substituents on the ring.

Preparation of 3,4-Dimethoxypyrrolidine Intermediate

The starting material for the synthesis is often a 3,4-dimethoxypyrrolidine or its salt form. According to chemical suppliers and safety data, (S)-3-methoxypyrrolidine hydrochloride is commercially available and can be used as a precursor or modified to obtain the 3,4-dimethoxy derivative through selective methylation reactions under controlled conditions.

Purification and Characterization

- The crude product is typically purified by column chromatography or recrystallization .

- Characterization methods include NMR spectroscopy , HPLC , and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3,4-Dimethoxypyrrolidine or precursor | Starting amine with methoxy substitutions | Commercially available or synthesized |

| 2 | 3-Chloro-3-oxopropanenitrile (electrophile) | Nucleophilic substitution on pyrrolidine N | Conduct under inert atmosphere |

| 3 | Base (e.g., triethylamine) | Facilitates nucleophilic attack | Controls pH, neutralizes HCl byproduct |

| 4 | Anhydrous solvent (e.g., DCM, THF) | Reaction medium | Moisture sensitive |

| 5 | Temperature control (0°C to RT) | Optimizes reaction rate and selectivity | Prevents side reactions |

| 6 | Purification (chromatography/recrystallization) | Isolate pure product | Confirm purity by NMR, HPLC |

Related Research Findings

- While direct literature on this exact compound is limited, similar compounds involving substituted pyrrolidines and oxopropanenitriles have been synthesized using analogous nucleophilic substitution strategies.

- Patent literature on related β-oxo nitrile compounds and substituted pyrrolidines confirms the viability of using halogenated oxopropanenitrile intermediates for coupling with nitrogen heterocycles.

- Handling and storage precautions for intermediates emphasize the need for moisture exclusion and inert atmosphere to maintain compound stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.